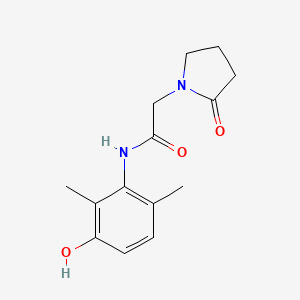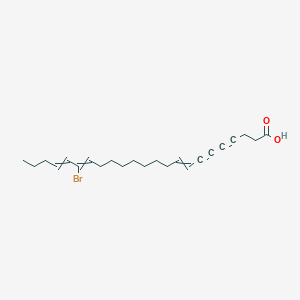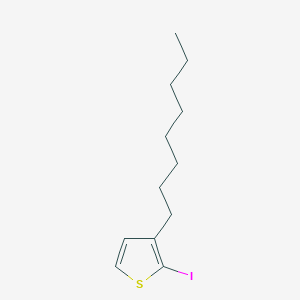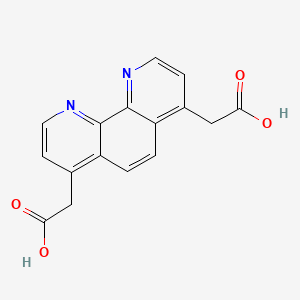
2,2'-(1,10-Phenanthroline-4,7-diyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid is an organic compound that belongs to the family of phenanthroline derivatives. It is characterized by the presence of two acetic acid groups attached to the 1,10-phenanthroline core at the 4 and 7 positions. This compound is known for its chelating properties, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid typically involves the reaction of 1,10-phenanthroline with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the phenanthroline ring attack the electrophilic carbon of the bromoacetic acid, resulting in the formation of the diacetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The acetic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthroline derivatives.
Scientific Research Applications
2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of metalloproteins and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent due to its metal-chelating properties.
Industry: Utilized in the development of sensors and catalysts.
Mechanism of Action
The mechanism of action of 2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes by removing the metal ion required for their catalytic function. The compound targets mainly zinc metallopeptidases, with a lower affinity for calcium .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound with similar chelating properties but lacks the acetic acid groups.
4,7-Dimethoxy-1,10-phenanthroline: A derivative with methoxy groups instead of acetic acid groups.
4,7-Dihydroxy-1,10-phenanthroline: Contains hydroxyl groups at the 4 and 7 positions.
Uniqueness
2,2’-(1,10-Phenanthroline-4,7-diyl)diacetic acid is unique due to the presence of acetic acid groups, which enhance its solubility in water and its ability to form stronger complexes with metal ions compared to its analogs.
Properties
CAS No. |
136621-77-7 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-[7-(carboxymethyl)-1,10-phenanthrolin-4-yl]acetic acid |
InChI |
InChI=1S/C16H12N2O4/c19-13(20)7-9-3-5-17-15-11(9)1-2-12-10(8-14(21)22)4-6-18-16(12)15/h1-6H,7-8H2,(H,19,20)(H,21,22) |
InChI Key |
CPQODVCKHYUACV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
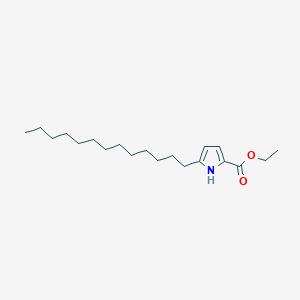
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)

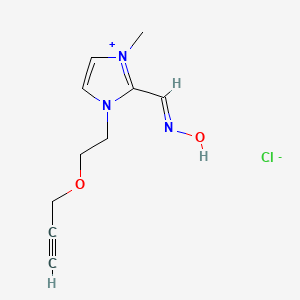
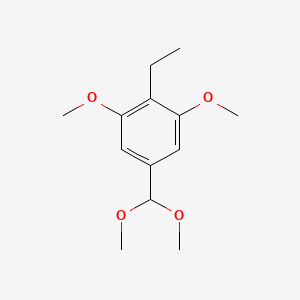
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)

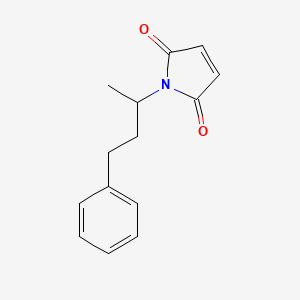
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

